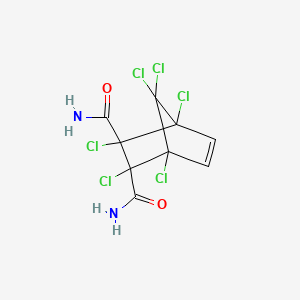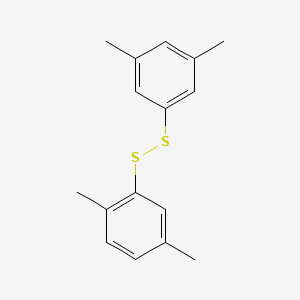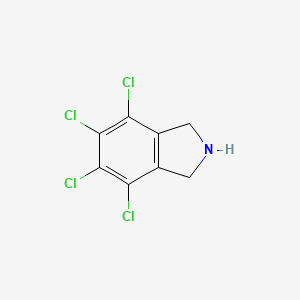
4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole is a heterocyclic compound characterized by the presence of chlorine atoms at positions 4, 5, 6, and 7 on the isoindole ring
Preparation Methods
The synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with suitable amines under specific conditions. One common method includes refluxing the anhydride with 2-aminoimidazole in acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroisoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Scientific Research Applications
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole has several scientific research applications:
Mechanism of Action
The mechanism by which 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition can lead to the disruption of various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione: This compound has similar chlorine substitutions but includes a hydroxy group, which can alter its reactivity and applications.
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-isoindole:
The uniqueness of this compound lies in its specific chlorine substitutions, which confer distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5Cl4N |
|---|---|
Molecular Weight |
256.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H5Cl4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h13H,1-2H2 |
InChI Key |
GIWAOIJOGCCAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


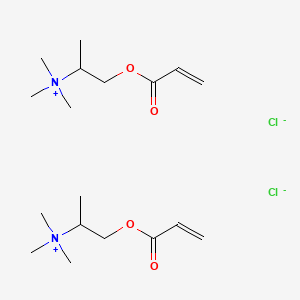

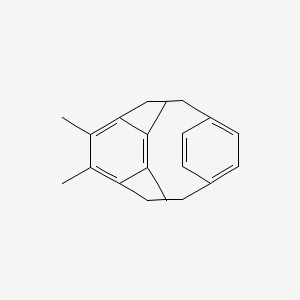
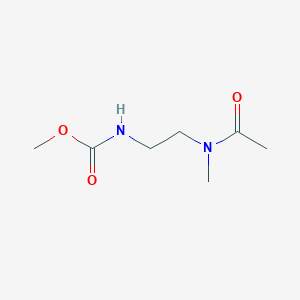
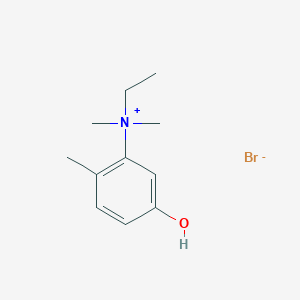
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)

![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
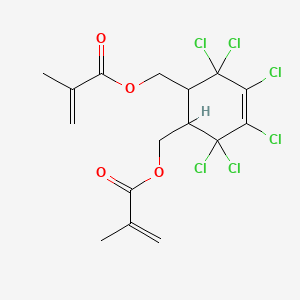

![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
